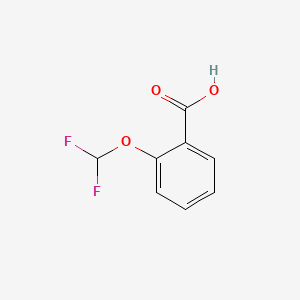

2-(Difluoromethoxy)benzoic acid

Descripción

Significance of Fluorinated Benzoic Acid Scaffolds in Modern Chemistry Research

Fluorinated benzoic acid scaffolds are a cornerstone in the design and synthesis of new chemical entities with tailored properties. The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethoxy group (-OCF₂H), into a benzoic acid framework can profoundly influence the molecule's physicochemical and biological characteristics. The difluoromethyl group is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, which can be a crucial factor in molecular interactions with biological targets. dokumen.pub

Historical Context of 2-(Difluoromethoxy)benzoic Acid in Academic Discovery

The growing importance of the difluoromethoxy group in pharmaceuticals and agrochemicals spurred the development of more practical and environmentally benign synthetic routes. nih.gov Modern approaches, such as visible light photoredox catalysis, have emerged as powerful tools for the synthesis of difluoromethoxylated compounds under milder conditions. nih.gov These advancements have made compounds like this compound more accessible for research and development, paving the way for its increased application in various scientific domains.

Current Research Landscape and Future Trajectories for the Chemical Compound

This compound is currently utilized as a key intermediate in the synthesis of a variety of complex molecules with potential applications in medicine and materials science. Its derivatives are being explored for their therapeutic potential across different disease areas. For instance, it has been incorporated into compounds designed as inhibitors of the β-secretase (BACE) enzyme, which is a key target in the development of treatments for Alzheimer's disease. bldpharm.com

Furthermore, the unique properties imparted by the difluoromethoxy group make this benzoic acid derivative a valuable tool in the creation of novel materials. Research into its use in the synthesis of polymers and other advanced materials is an active area of investigation.

The future of this compound in research appears promising. The ongoing development of novel synthetic methods will likely lead to even greater availability and a wider range of derivatives. sioc-journal.cn As our understanding of the structure-activity relationships of difluoromethoxylated compounds deepens, we can expect to see the rational design of new molecules with enhanced efficacy and specificity for a variety of biological targets. The exploration of its derivatives in agrochemical research also presents a significant avenue for future studies. The versatility of this compound as a building block ensures its continued relevance in the quest for innovative chemical solutions to global challenges in health and technology.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDOJFCUKQMLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366240 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97914-59-5 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Organic Transformations

Established Synthetic Pathways to 2-(Difluoromethoxy)benzoic Acid

The synthesis of this compound has primarily been approached through the difluoromethylation of its readily available precursor, salicylic (B10762653) acid. This transformation hinges on the effective O-difluoromethylation of the phenolic hydroxyl group.

Conventional Multistep Synthesis Approaches

The most common route to this compound involves a multistep sequence starting from salicylic acid. A critical consideration in this synthesis is the potential for the carboxylic acid group to interfere with the difluoromethylation step. Therefore, a protection-deprotection strategy is often employed.

A general synthetic sequence is as follows:

Protection of the carboxylic acid: The carboxylic acid group of salicylic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent its reaction with the difluoromethylating agent.

O-Difluoromethylation: The phenolic hydroxyl group of the protected salicylic acid is then subjected to difluoromethylation. Several reagents have been developed for this key transformation.

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the target compound, this compound.

Several methods for the O-difluoromethylation of phenols have been reported and can be applied to the synthesis of this compound. These include the use of:

Sodium Chlorodifluoroacetate: This inexpensive and readily available reagent serves as a precursor to difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol (B47542). The reaction is typically carried out in a suitable solvent such as DMF in the presence of a base. bldpharm.com

Difluoromethyltriflate (HCF₂OTf): This reagent offers a non-ozone-depleting alternative for difluoromethylation. Reactions with phenols are often rapid and can be performed under mild conditions with a broad substrate scope. acs.orgnih.gov

S-(Difluoromethyl)sulfonium Salt: This bench-stable reagent acts as a difluorocarbene precursor and can efficiently difluoromethylate a wide variety of phenols in the presence of a base like lithium hydroxide (B78521). rsc.orgwiley-vch.de

The choice of difluoromethylating agent and reaction conditions depends on factors such as substrate compatibility, desired yield, and scalability.

Optimization Strategies for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound can be significantly improved by optimizing the reaction conditions of the key difluoromethylation step. Key parameters that are often screened include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

For instance, in the difluoromethylation of phenols, a variety of bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃) have been explored. The selection of the base can have a profound impact on the reaction yield and selectivity. Similarly, the choice of solvent, ranging from polar aprotic solvents like DMF and acetonitrile (B52724) to ethereal solvents like THF, can influence the solubility of reactants and the reaction rate.

| Parameter | Variations | Effect on Synthesis |

| Difluoromethylating Agent | Sodium Chlorodifluoroacetate, Difluoromethyltriflate, S-(Difluoromethyl)sulfonium Salt | Influences reaction conditions, cost, and environmental impact. |

| Base | KOH, NaOH, LiOH, Cs₂CO₃ | Affects the deprotonation of the phenol and can influence reaction rate and yield. |

| Solvent | DMF, Acetonitrile, THF | Impacts solubility of reagents and reaction kinetics. |

| Temperature | Room temperature to elevated temperatures | Can be adjusted to control reaction rate and minimize side reactions. |

| Protecting Group | Methyl ester, Ethyl ester, Benzyl ester | Choice depends on the stability towards reaction conditions and ease of removal. |

Novel Difluoromethylation Strategies for Benzoic Acid Derivatives

Recent advances in organic synthesis have led to the development of novel difluoromethylation strategies that offer advantages such as improved functional group tolerance, milder reaction conditions, and the ability to introduce the difluoromethyl group at a late stage in a synthetic sequence.

Late-Stage Difluoromethylation Techniques

Late-stage functionalization is a powerful strategy in drug discovery as it allows for the rapid diversification of complex molecules. For benzoic acid derivatives, late-stage difluoromethylation can be envisioned to occur either at the carboxylic acid group (O-difluoromethylation) or directly on the aromatic ring (C-H difluoromethylation).

A notable method for the O-difluoromethylation of carboxylic acids utilizes bromodifluoromethyltrimethylsilane (TMSCF₂Br). This reaction proceeds under mild, benchtop conditions and is compatible with a wide range of functional groups, making it suitable for the late-stage modification of complex drug molecules. acs.org

Direct C-H difluoromethylation of arenes, including those bearing a carboxylic acid group, represents a significant challenge due to the generally lower reactivity of C-H bonds. However, progress in this area is being driven by the development of new catalytic systems. rsc.org

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. Palladium, nickel, and copper catalysts have been successfully employed in the difluoromethylation of various organic substrates.

Palladium-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl halides and boronic acids. nih.govnih.gov For example, aryl chlorides and triflates can be difluoromethylated under mild conditions using a palladium catalyst, a reaction that has been successfully applied to the late-stage functionalization of drug molecules. nih.gov The palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents like bromodifluoroacetate provides another route to difluoromethylated arenes. nih.gov

Nickel-catalyzed reactions have also proven effective for the difluoromethylation of aryl halides. A stable and isolable difluoromethyl zinc reagent in combination with a nickel catalyst can difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.govgoogle.com

Copper-catalyzed reactions offer a cost-effective alternative. Copper-catalyzed difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent proceeds efficiently without the need for additional ligands. nih.gov

| Metal Catalyst | Substrate | Difluoromethylating Reagent | Key Features |

| Palladium | Aryl chlorides, triflates, boronic acids | Various | Mild conditions, broad functional group tolerance. nih.govnih.gov |

| Nickel | Aryl iodides, bromides, triflates | (Difluoromethyl)zinc reagent | Room temperature reactions. nih.govgoogle.com |

| Copper | Aryl iodides | (Difluoromethyl)zinc reagent | Ligand-free conditions, cost-effective. nih.gov |

Radical Difluoromethylation Protocols

Radical-based difluoromethylation has gained prominence as a powerful method for the direct C-H functionalization of heterocycles and arenes under mild conditions. nih.govresearchgate.net These reactions are often initiated by photoredox catalysis, where a photocatalyst absorbs visible light to generate a difluoromethyl radical from a suitable precursor.

A variety of difluoromethyl radical precursors have been developed, including sulfonium (B1226848) salts and sulfones. For instance, photoredox-catalyzed reactions using a (phenylsulfonyl)difluoromethyl sulfonium salt have been shown to be effective for the difluoromethylation of a range of substrates. Minisci-type reactions, which involve the addition of a radical to a protonated heteroarene, have also been adapted for difluoromethylation. rsc.org

While the direct radical difluoromethylation of the aromatic ring of benzoic acid itself is less commonly reported, the principles of these radical protocols offer a promising avenue for future research in the late-stage functionalization of this important class of compounds.

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of derivatization, offering a gateway to a multitude of functional groups through well-established and innovative chemical transformations.

The conversion of the carboxylic acid of this compound into esters and amides is a fundamental strategy for creating a wide array of derivatives. These reactions are typically straightforward, involving the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine. For instance, the formation of ethyl 2-(difluoromethoxy)-4,6-difluorobenzoate highlights a common esterification process. epa.gov These derivatives are not merely simple modifications; they often serve as key intermediates in the synthesis of more complex targets, including active pharmaceutical ingredients and functional materials. The introduction of different alkyl or aryl groups through esterification, or various substituted amines through amidation, allows for the fine-tuning of properties such as solubility, bioavailability, and electronic characteristics.

The benzene (B151609) ring of this compound is amenable to various modifications, allowing for the introduction of additional functional groups that can further modulate the molecule's properties and reactivity.

The introduction of halogen atoms onto the aromatic ring of benzoic acid derivatives can be achieved with high regioselectivity. google.com A general method for the production of 2-halogenated benzoic acids involves the reaction of a benzoic acid with a halogenating agent in the presence of an alkaline compound. google.com This approach offers a pathway to synthesize precursors for subsequent cross-coupling reactions. Beyond simple halogenation, other substituents can be introduced to tailor the electronic and steric properties of the molecule. For example, the synthesis of 2-Amino-5-(difluoromethoxy)benzoic acid demonstrates the introduction of an amino group, which can significantly alter the molecule's chemical behavior and biological activity. bldpharm.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly its halogenated counterparts, are excellent substrates for these transformations. For instance, the Sonogashira coupling of aryl halides with terminal alkynes is a well-established method for synthesizing complex aromatic systems. beilstein-journals.org These reactions enable the connection of the 2-(difluoromethoxy)phenyl moiety to other aromatic or aliphatic fragments, leading to the construction of elaborate molecular architectures. beilstein-journals.org The resulting compounds often exhibit interesting photophysical or biological properties. Another significant transformation is the nickel-catalyzed cross-coupling reaction of 2,2-difluorovinyl benzoates with arylboronic acids to produce gem-difluoroenol ethers, showcasing the versatility of the benzoate (B1203000) group in coupling reactions. nih.gov

Modifications of the Aromatic Ring System

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological effects. While direct stereoselective synthesis involving the this compound core is a complex area of research, general strategies for achieving stereoselectivity in related systems provide valuable insights.

One established approach for creating chiral molecules is through the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of chiral sulfoxides can be achieved by the reaction of a chiral sulfite (B76179) with organometallic reagents. researchgate.net Another powerful technique is kinetic resolution, where a racemic mixture is reacted with a chiral catalyst or reagent that preferentially transforms one enantiomer, allowing for the separation of the unreacted enantiomer. jku.at For instance, the kinetic resolution of secondary alcohols using chiral Brønsted acids has been demonstrated to be an effective method. jku.at These principles can be conceptually applied to the design of synthetic routes for chiral derivatives of this compound, potentially involving stereoselective transformations at a substituent on the aromatic ring or a chiral center introduced in a side chain. A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols highlights a method where stereochemistry is controlled during a cyclization step, a strategy that could be adapted for creating chiral structures incorporating the 2-(difluoromethoxy)phenyl group. elsevierpure.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of the Difluoromethoxy Group on Biological Activity and Molecular Properties

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. scite.ainih.gov The presence of two electron-withdrawing fluorine atoms polarizes the C-H bond, making the hydrogen atom slightly acidic and capable of forming hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, in a biological target. scite.ai This ability is noteworthy because it allows the -OCF₂H group to mimic the hydrogen-bonding capability of a hydroxyl (-OH) or thiol (-SH) group while introducing other favorable properties. h1.co

Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale comparable to thiophenol, aniline, and amine groups. h1.coacs.org This interaction can be crucial for enhancing binding affinity and selectivity for specific receptors. scite.ai The strength of this hydrogen bond can be influenced by neighboring atoms; for instance, the presence of an adjacent oxygen or sulfur can modulate the hydrogen-bonding ability of the CF₂H functional group. nih.gov This "lipophilic hydrogen bond donor" concept is a key consideration in drug design, allowing chemists to fine-tune interactions within a receptor's binding pocket. h1.co

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADMET) profile. The difluoromethoxy group is considered a lipophilicity-enhancing substituent. researchgate.neth1.co The introduction of fluorine generally increases lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.gov

Table 1: Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bonding Capability | General Impact on Lipophilicity (Compared to -H) | Common Bioisosteric Replacement For |

|---|---|---|---|

| -OH (Hydroxyl) | Strong Donor & Acceptor | Decreases | -NH₂, -SH |

| -OCH₃ (Methoxy) | Weak Acceptor | Slightly Increases | -OH, -CH₃ |

| -OCF₂H (Difluoromethoxy) | Weak Donor & Acceptor | Moderately Increases | -OH, -SH, -OCH₃ |

| -OCF₃ (Trifluoromethoxy) | Very Weak Acceptor | Significantly Increases | -Cl, -Br, -iPr |

Systematic Substituent Effects on the Benzoic Acid Core

The biological activity of 2-(Difluoromethoxy)benzoic acid derivatives can be further refined by altering substituents on the benzoic acid core.

While specific bioactivity profiling for all positional isomers of (difluoromethoxy)benzoic acid is not extensively documented in the provided results, the principles of positional isomerism strongly suggest that the 2-, 3-, and 4-(difluoromethoxy)benzoic acids would exhibit different biological profiles. The ortho-positioning in this compound places the -OCF₂H and -COOH groups in close proximity, potentially allowing for intramolecular interactions that would be absent in the meta- and para-isomers. These structural differences would affect the molecule's conformation, acidity (pKa), and how it presents its binding motifs to a biological target.

Modifying the benzoic acid core with additional functional groups is a common strategy to explore the chemical space and optimize activity. For this compound, this could involve adding substituents to the remaining positions on the aromatic ring (positions 3, 4, 5, and 6). For example, derivatives such as 4-bromo-2-(difluoromethoxy)benzoic acid and 2-(difluoromethoxy)-5-(trifluoromethoxy)benzoic acid have been synthesized, indicating active exploration of this chemical scaffold. uni.luuni.lu

The addition of these groups can alter the electronic properties, steric profile, and lipophilicity of the entire molecule. For instance, adding an electron-withdrawing group like a trifluoromethoxy group could further increase the acidity of the carboxylic acid and the hydrogen-bond donating capacity of the difluoromethoxy group. Conversely, an electron-donating group could have the opposite effect. These modifications are crucial for mapping the SAR and identifying key interactions between the molecule and its target.

Rational Design Principles for Targeted Applications

Rational drug design leverages the understanding of a biological target and the physicochemical properties of a molecule to create more effective and specific drugs. drugdesign.orgnih.gov The unique properties of the difluoromethoxy group make it a valuable component in this process.

Key principles for designing molecules based on the this compound scaffold include:

Target-Based Design : If the three-dimensional structure of the target protein is known, the difluoromethoxy group can be positioned to form a specific hydrogen bond with an acceptor in the binding site, thereby increasing potency and selectivity. drugdesign.orgnih.gov Its size and lipophilicity can be used to achieve a better fit in hydrophobic pockets.

Bioisosteric Replacement : The -OCF₂H group serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups. researchgate.netnih.gov This is particularly useful for improving a drug's pharmacokinetic profile. For example, replacing a metabolically vulnerable alcohol group with a difluoromethoxy group can prevent rapid oxidation in the body, leading to a longer duration of action. nih.gov

Modulation of Physicochemical Properties : The difluoromethoxy group can be used to fine-tune a molecule's properties. It can increase acidity of nearby functional groups, alter conformational preferences, and modulate lipophilicity to enhance membrane permeability. nih.govnih.gov This allows for the optimization of ADMET properties, which is a critical step in developing a successful drug candidate. nih.gov

By understanding the impact of the difluoromethoxy group and the effects of systematic modifications to the benzoic acid core, medicinal chemists can rationally design novel compounds with tailored biological activities for a wide range of therapeutic applications.

Applications in Medicinal Chemistry and Drug Discovery

Development of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of these enzymes, particularly PDE4, has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. nih.govnih.gov

The inhibition of PDE4 has been extensively investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov By preventing the breakdown of cAMP in inflammatory cells, PDE4 inhibitors can suppress a range of inflammatory responses. nih.gov Research has focused on developing potent PDE4 inhibitors derived from various chemical scaffolds, including those incorporating benzoic acid esters. nih.gov A series of novel ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol, which includes substituted benzoic acids, have been synthesized and shown to have high inhibitory activity against PDE4. nih.gov These compounds have demonstrated efficacy in both cell-free and cell-based assays, highlighting their potential for treating respiratory ailments. nih.gov

To enhance the therapeutic potential of PDE4 inhibitors and minimize side effects, medicinal chemists employ structure-guided drug design. This approach involves understanding the three-dimensional structure of the PDE4 active site to create molecules that bind with high potency and selectivity. nih.govresearchgate.net For instance, the analysis of co-crystal structures of PDE4D2 with inhibitors has revealed a unique, water-containing subpocket. researchgate.net This structural insight is invaluable for designing inhibitors that are selective for the PDE4 family. researchgate.net By modifying the benzoic acid moiety and other parts of the molecule, researchers can optimize interactions with key residues in the enzyme's active site, thereby improving potency and selectivity over other PDE subtypes. nih.govresearchgate.net

| Compound Class | Scaffold | Reported Activity | Reference |

|---|---|---|---|

| Quinoline-based | 8-methoxyquinoline | IC50 values in the low picomolar range on PDE4. | nih.gov |

| Pyrazolo-pyrimidine based | Pyrazolo-pyrimidine | IC50 values as low as 0.03 nM. | nih.gov |

| Pyridazinone derivatives | Pyridazinone with an indole (B1671886) residue | Relatively high inhibitory activity towards PDE4B in in-vitro tests. | nih.gov |

| Benzoic acid ester derivatives | 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol | High activity in cell-free and cell-based assays for PDE4 inhibition. | nih.gov |

For respiratory diseases, inhaled drug delivery offers the advantage of targeting the lungs directly, which can enhance efficacy and reduce systemic side effects. nih.gov The development of inhaled PDE4 inhibitors requires careful consideration of the drug's physicochemical properties. Researchers have evaluated in vitro ADME (absorption, distribution, metabolism, and excretion) properties of benzoic acid ester derivatives to identify candidates suitable for inhaled administration. nih.gov A promising candidate from this class of compounds has been tested in an in vivo model of pulmonary inflammation and has demonstrated efficacy, supporting the potential of this approach for treating respiratory diseases. nih.gov

Exploration of Anti-Inflammatory and Antioxidant Properties

Beyond its role as a scaffold in PDE4 inhibitors, derivatives of benzoic acid have been explored for their own anti-inflammatory and antioxidant activities. nih.govnih.gov

Derivatives of benzoic acid have been shown to modulate key inflammatory pathways. For example, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells. nih.gov This process is a key contributor to the development of idiopathic pulmonary fibrosis (IPF). nih.gov In in-vitro studies, DGM inhibited the expression of pro-fibrotic proteins and reduced the phosphorylation of Smad2/3, a key signaling molecule in the TGF-β1 pathway. nih.gov Furthermore, in an animal model of pulmonary fibrosis, DGM was able to reduce lung inflammation and fibrosis. nih.gov Other benzoic acid derivatives have been studied for their ability to inhibit cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are inflammatory mediators. nih.gov Additionally, certain salicylic (B10762653) acid-bearing compounds, related to benzoic acid, have demonstrated the ability to modulate T-cell populations, which can play a role in inflammatory responses. inabj.org

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in many inflammatory diseases. antiox.org Benzoic acid derivatives have been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. antiox.orgnih.gov Studies have shown that the antioxidant activity of hydroxybenzoic acid derivatives is dependent on the position of the hydroxyl group relative to the carboxyl group, with ortho and para positions being the most effective. antiox.org While 2-(difluoromethoxy)benzoic acid itself does not have a hydroxyl group, the principles of its chemical structure can be used to design bifunctional agents that possess both PDE4 inhibitory and antioxidant properties. nih.gov For example, new derivatives have been designed by fusing the pharmacophore of catechol ethers from known PDE4 inhibitors with an antioxidant pharmacophore. nih.gov Some of these novel compounds have demonstrated potent radical scavenging activities in vitro, in some cases superior to known antioxidants. nih.gov

| Compound/Derivative | Investigated Property | Key Finding | Reference |

|---|---|---|---|

| 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) | Anti-fibrotic | Attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats. | nih.gov |

| Benzoic and Salicylic Acids | Anti-inflammatory | Analysis of binding to cyclooxygenase to understand anti-inflammatory action. | nih.gov |

| Hydroxybenzoic acid derivatives | Antioxidant | The position of the hydroxyl group is crucial for antioxidant activity against superoxide (B77818) radicals. | antiox.org |

| Sappanone A derivatives | Bifunctional (PDE4 inhibition and antioxidant) | Derivatives showed better PDE4 inhibitory activity than the parent compound and free radical scavenging activities superior to edaravone (B1671096) in vitro. | nih.gov |

| 2-(3-(chloromethyl)benzoyloxy)benzoic acid | Immunomodulatory | Increased CD4+ regulatory T-cell population and FoxP3 expression in lipopolysaccharide-induced mice. | inabj.org |

Role in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes for an epithelial anion channel responsible for regulating salt and water balance. nih.gov Therapeutic strategies often involve CFTR modulators, small molecules designed to correct the underlying protein defects. cofc.edu These modulators are classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability. nih.govcofc.edu

The this compound moiety is a critical structural feature in the development of advanced CFTR correctors. Through extensive structure-activity relationship (SAR) studies, researchers identified that incorporating this group into specific molecular frameworks leads to highly potent and efficacious compounds. nih.govacs.org

A notable example is the discovery of ABBV/GLPG-2222, a potent CFTR corrector. The development process involved iterative SAR investigations to optimize potency and drug-like properties. acs.org Initial lead compounds, while active, suffered from poor pharmacokinetic profiles, including low permeability and high clearance. acs.org The introduction of a difluoromethoxy group, as a replacement for a methoxy (B1213986) group, significantly improved potency. acs.org Further modification, specifically the addition of a para-carboxylic acid on a distal phenyl ring, which is a hallmark of the this compound scaffold, maintained pharmacological activity while optimizing absorption, distribution, metabolism, and excretion (ADME) properties. acs.org This empirical-based SAR effort ultimately led to the identification of the clinical candidate. nih.govacs.org

The preclinical assessment of correctors containing the this compound structure demonstrated significant efficacy. The compound designated as 22 (ABBV/GLPG-2222) was found to be highly potent, with an EC50 of 5 nM in cells from multiple CF patient donors homozygous for the F508del mutation. acs.org In comparative studies, it was over 25-fold more potent than Lumacaftor, another CFTR corrector, while exhibiting comparable efficacy. acs.org

Preclinical pharmacokinetic studies across multiple species revealed that this compound possessed low clearance and did not significantly inhibit or induce major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions. acs.org These favorable preclinical results supported its advancement into clinical trials for patients with the F508del mutation. nih.govacs.org

| Parameter | Result | Significance |

|---|---|---|

| Potency (EC50) | 5 nM | High potency in F508del homozygous cells. acs.org |

| Comparative Potency | >25-fold more potent than Lumacaftor | Significant improvement over existing correctors. acs.org |

| Pharmacokinetics | Low clearance in preclinical species | Favorable for maintaining therapeutic concentrations. acs.org |

| Drug Interaction Potential | Low CYP inhibition and induction | Reduced risk of interactions with other drugs. acs.org |

Contributions to Anticancer Research

The benzoic acid scaffold is recognized for its presence in various compounds with anticancer potential. nih.gov Research has shown that derivatives of benzoic acid can inhibit cancer cell growth through mechanisms such as the inhibition of histone deacetylases (HDACs). nih.gov For instance, 3,4-dihydroxybenzoic acid has been identified as a potent HDAC inhibitor that can induce cancer cell death. nih.gov While direct studies on the anticancer properties of this compound are not extensively detailed in the provided results, the general importance of the benzoic acid moiety in designing new anticancer agents is well-established. nih.govresearchgate.net The unique electronic properties of the difluoromethoxy group could potentially be leveraged to design novel kinase inhibitors or other targeted anticancer therapies.

Investigation in Other Therapeutic Areas

Derivatives of benzoic acid have been explored for their analgesic properties. For example, the compound flusalazine, a derivative of 2-acetoxybenzoic acid, has demonstrated significant analgesic effects in experimental models of pain without the gastric side effects associated with conventional NSAIDs. nih.gov Another study focused on 5-acetamido-2-hydroxy benzoic acid derivatives, which showed potential as COX-2 selective inhibitors with anti-nociceptive activity. nih.govmdpi.com These findings highlight the utility of the benzoic acid core in developing new pain management therapies. While specific research into the analgesic potential of this compound itself is not prominent in the search results, the broader class of benzoic acid derivatives shows considerable promise in this area. nih.govnih.govmdpi.com

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as preservatives. nih.govresearchgate.net Studies have shown that the type and position of substituents on the benzoic ring significantly influence antibacterial activity. nih.gov For instance, certain hydroxyl and methoxyl derivatives of benzoic acid have been shown to be effective against E. coli, with their efficacy influenced by factors like their partition coefficient (log P) and pKa value. nih.gov Other research has focused on synthesizing derivatives of 2-chlorobenzoic acid and 2-(4-chlorophenoxymethyl)benzoic acid, which have shown broad-spectrum antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains. nih.govresearchgate.net Thioureide derivatives, in particular, exhibited potent activity against S. aureus and P. aeruginosa with MIC values as low as 32 μg/mL. researchgate.net This body of research underscores the potential for developing novel antimicrobial agents based on the this compound scaffold.

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| Hydroxyl/Methoxyl Benzoic Acids | E. coli | Antibacterial effect is influenced by substituent position. nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Gram-negative & Gram-positive bacteria, Fungi | Schiff's bases were more potent than esters. nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | S. aureus, P. aeruginosa, E. coli, Candida spp. | MIC values as low as 32 μg/mL against S. aureus. researchgate.net |

Applications in Agrochemical Research and Development

Building Block for Novel Pesticides

The molecular framework of 2-(Difluoromethoxy)benzoic acid is a key component in the synthesis of new-generation pesticides, particularly fungicides and insecticides. The presence of the difluoromethoxy group (-OCHF₂) attached to a benzene (B151609) ring is a feature found in several potent active ingredients. This group can enhance the binding affinity of the pesticide to its target site within the pest, leading to improved efficacy at lower application rates.

Research in pesticide development has shown that fluorinated groups are critical for modulating the physicochemical properties of a molecule. The difluoromethoxy group, in particular, can increase a molecule's lipophilicity, which helps it to penetrate the waxy outer layers of insects or fungal pathogens. Furthermore, the carbon-fluorine bond is exceptionally strong, which can make the resulting pesticide more stable and resistant to metabolic breakdown by the target pest, prolonging its activity.

Patents in the agrochemical field describe various halogen-substituted heterocyclic compounds with insecticidal properties, a class of chemistry where building blocks like this compound are highly relevant. google.com For example, the synthesis of complex active ingredients often involves the coupling of a carboxylic acid derivative with another chemical fragment. In this context, this compound can be converted into a more reactive form, such as an acid chloride, which is then reacted with other intermediates to assemble the final pesticide molecule.

| Pesticide Class | Role of the 2-(Difluoromethoxy)phenyl Moiety | Resulting Properties |

| Fungicides (e.g., SDHIs) | Core structural component for binding to the target enzyme (Succinate Dehydrogenase). | Enhanced binding affinity, increased metabolic stability. |

| Insecticides | Key fragment in the synthesis of neurologically active compounds. | Improved penetration of insect cuticle, prolonged activity. |

Intermediate in Herbicide Synthesis

In the field of herbicide development, this compound and structurally similar compounds are valuable intermediates. They are used to construct herbicides that often target specific enzymes essential for plant growth, which are absent in crops or animals. The synthesis of many modern herbicides involves combining different chemical rings and functional groups to achieve high selectivity and effectiveness.

For instance, the synthesis of certain classes of herbicides, such as those based on pyrazole (B372694) or triazine structures, can utilize benzoic acid derivatives as starting materials. While direct synthesis pathways for commercial herbicides starting from this compound are often proprietary, the chemical literature provides examples of related syntheses. For example, the creation of some pyrazole-based herbicides involves the reaction of a substituted benzoic acid with a pyrazole intermediate to form the final active molecule. google.com

The general synthetic approach is outlined in the table below, illustrating the conversion of the benzoic acid into a reactive intermediate for subsequent coupling.

| Step | Reaction Type | Description |

| 1. Activation | Acyl Chloride Formation | This compound is reacted with a chlorinating agent (e.g., thionyl chloride) to form 2-(Difluoromethoxy)benzoyl chloride. |

| 2. Coupling | Amidation / Esterification | The resulting acyl chloride is reacted with a key amine or alcohol intermediate to form the final herbicide structure. |

Design of Environmentally Benign Agrochemicals

The term "environmentally benign" in agrochemical design refers to creating molecules that are highly effective against the target pest while having minimal impact on non-target organisms and the surrounding environment. The inclusion of the difluoromethoxy group, as found in this compound, is a strategic choice in this context.

Fluorination can significantly influence a molecule's environmental fate. nih.gov The stability of the C-F bond can make the resulting pesticide more persistent, which ensures a longer protection window for the crop. However, this stability must be balanced to prevent long-term environmental accumulation. Modern agrochemical design aims to create molecules that degrade into non-toxic substances after they have fulfilled their function. The metabolic pathways of fluorinated pesticides are a key area of research to ensure their degradation products are environmentally harmless. nih.govnih.gov

Furthermore, the specific properties imparted by the difluoromethoxy group can lead to higher target-site efficacy. mdpi.com This increased potency allows for lower application rates, which directly reduces the total amount of chemical introduced into the environment. By designing more active and specific pesticides, the potential for off-target effects on beneficial insects, soil microbes, and aquatic life is minimized. The use of building blocks like this compound is therefore a key strategy in the ongoing effort to develop more sustainable crop protection solutions.

Applications in Advanced Materials Science

Synthesis of Materials with Tailored Properties

The molecular architecture of 2-(difluoromethoxy)benzoic acid makes it a candidate for incorporation into various polymer backbones, primarily through polycondensation reactions involving its carboxylic acid group. This allows for the precise tailoring of material properties by leveraging the effects of the difluoromethoxy group.

Chemical Resistance Materials

Unique Optical Characteristics Materials

The inclusion of fluorine-containing groups can significantly influence the optical properties of polymers. Fluorination can lead to a decrease in the refractive index and a reduction in optical absorption, resulting in materials with high optical clarity and low dielectric constants. Research on fluorinated polyimides has shown that they can exhibit high optical transparency and low color, which are advantageous for applications in optoelectronics and flexible displays. The difluoromethoxy group in this compound could similarly contribute to the development of polymers with unique and desirable optical characteristics.

Functional Polymers and Composites

The carboxylic acid functionality of this compound provides a reactive site for further chemical modifications, enabling the creation of functional polymers. This allows for the attachment of various other functional groups to the polymer chain, leading to materials with specific functionalities. For example, it could be used to introduce the difluoromethoxy group into the side chain of a polymer, thereby modifying the surface properties of the material without altering the main polymer backbone.

Furthermore, this compound could be employed as a comonomer in the synthesis of copolymers or as a component in the formulation of polymer composites. In composites, it could act as a coupling agent or a surface modifier for fillers, improving the interfacial adhesion between the polymer matrix and the reinforcement, which can lead to enhanced mechanical properties. The segregation of benzoic acid derivatives within the crystalline cavities of certain polymers has been shown to influence the material's properties, suggesting that this compound could be used to create novel polymer-guest systems with unique functionalities.

While direct and extensive research on the applications of this compound in advanced materials science is still emerging, the known effects of its constituent functional groups provide a strong indication of its potential as a valuable monomer for the development of high-performance polymers and composites with tailored properties. Further investigation into the polymerization of this compound and the characterization of the resulting materials is warranted to fully unlock its capabilities.

Biological and Pharmacological Investigations

In Vitro Cellular and Molecular Assays

In vitro studies are fundamental to characterizing the biological activity of a chemical compound at the cellular and molecular level. These assays can reveal mechanisms of action, target engagement, and cellular effects.

Enzyme Inhibition Studies (e.g., PDE4)

While direct studies on 2-(Difluoromethoxy)benzoic acid as an enzyme inhibitor are not detailed, research into novel anti-inflammatory agents has explored a series of ester derivatives of variously substituted benzoic acids for their potential to inhibit phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). In these studies, the benzoic acid moiety was structurally modified to maximize inhibitory potency against the PDE4 enzyme. This line of research suggests that benzoic acid derivatives can serve as building blocks for potent PDE4 inhibitors, although specific efficacy data for the this compound precursor itself is not provided.

Receptor Binding Assays

There is no specific information available from the searched literature detailing the evaluation of this compound in receptor binding assays. These assays are crucial for determining if a compound interacts with specific cell surface or intracellular receptors, which can elucidate its mechanism of action and potential off-target effects.

Cell-Based Functional Efficacy Assays

Direct cell-based functional efficacy data for this compound is not available in the reviewed literature. Such assays are critical for understanding a compound's effect on cellular functions, moving beyond simple enzyme inhibition or receptor binding to assess downstream biological responses. For instance, studies on related benzoic acid ester derivatives have demonstrated high activity in cell-based assays designed to measure anti-inflammatory effects.

Studies on Epithelial-Mesenchymal Transformation (EMT) Pathways

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in fibrosis and cancer progression. While there are no studies focusing on this compound, extensive research has been conducted on a related isomer, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) .

In in vitro models using A549 lung epithelial cells, transforming growth factor-beta 1 (TGF-β1) is used to induce EMT. Treatment with DGM has been shown to counteract this process. Specifically, DGM treatment inhibited the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin, while increasing the expression of the epithelial marker E-cadherin. nih.gov This suggests an inhibitory effect on the EMT pathway. Mechanistically, DGM was found to significantly reduce the phosphorylation of Smad2/3, key signaling proteins downstream of the TGF-β1 receptor. nih.gov

Table 1: Effect of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on EMT Markers in TGF-β1-stimulated A549 Cells

| Marker | Change with TGF-β1 | Effect of DGM Treatment |

|---|---|---|

| α-SMA | Increased | Inhibited Expression |

| Vimentin | Increased | Inhibited Expression |

| Collagen I | Increased | Inhibited Expression |

| E-cadherin | Decreased | Increased Expression |

| Smad2/3 Phosphorylation | Increased | Reduced |

In Vivo Efficacy Studies in Animal Models

Animal models are essential for evaluating the potential therapeutic efficacy and physiological effects of a compound in a whole organism.

Models of Pulmonary Inflammation and Fibrosis

There are no in vivo studies available for this compound. However, the related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , has been evaluated in a rat model of pulmonary fibrosis induced by the chemotherapeutic agent bleomycin. nih.govnih.gov

In this model, intratracheal administration of bleomycin leads to lung inflammation and subsequent fibrosis, mimicking aspects of idiopathic pulmonary fibrosis (IPF) in humans. nih.gov Rats treated with DGM after bleomycin instillation showed significant improvements compared to the untreated group. The therapeutic effects included improved lung function, reduced lung inflammation and fibrosis, and decreased collagen deposition. nih.gov These findings in an animal model indicate that the DGM structure has potent anti-fibrotic activity in vivo. nih.gov

Table 2: Summary of In Vivo Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis

| Parameter | Effect of DGM Treatment |

|---|---|

| Lung Function | Improved |

| Lung Inflammation | Reduced |

| Lung Fibrosis | Reduced |

| Collagen Deposition | Reduced |

Assessment of Anti-inflammatory Effects

Investigations into benzoic acid derivatives have explored their potential to modulate inflammatory responses. While direct studies on this compound are not extensively detailed in the provided search results, research on structurally related compounds provides insight into the potential anti-inflammatory profile of this chemical class.

For instance, a study on 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a related benzoic acid derivative, demonstrated significant anti-inflammatory effects in a rat model of bleomycin-induced pulmonary fibrosis. mdpi.com Administration of DGM led to a marked reduction in the infiltration of inflammatory cells into the lungs. mdpi.com Specifically, there was a significant decrease in the total number of inflammatory cells, neutrophils, lymphocytes, and eosinophils found in the bronchoalveolar lavage fluid (BALF) of treated rats compared to the untreated model group. mdpi.com Furthermore, treatment with DGM resulted in lower levels of inflammatory cytokines in the BALF. mdpi.com

Another study on a different derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, also showed potent anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.govukwms.ac.id This compound significantly reduced the cardiac blood plasma concentrations of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govukwms.ac.id A reduction in white blood cell concentration and the severity of lung injury was also observed. nih.gov These findings in related molecules suggest that compounds within the benzoic acid family possess anti-inflammatory properties that warrant further investigation.

Table 1: Effect of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) on Inflammatory Cells in Rat Bronchoalveolar Lavage Fluid (BALF)

| Cell Type | Effect of DGM Administration |

|---|---|

| Total Inflammatory Cells | Significantly reduced |

| Neutrophils | Significantly reduced |

| Lymphocytes | Significantly reduced |

| Eosinophils | Significantly reduced |

Data derived from a study on a rat model of bleomycin-induced pulmonary fibrosis. mdpi.com

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial tools in drug development for measuring the biological effects of a compound and understanding its mechanism of action. They can indicate how a drug affects its intended target and the subsequent physiological response. For a compound like this compound, particularly in the context of inflammation and fibrosis, a panel of relevant biomarkers would be assessed.

Drawing from research on the related compound DGM, several key biomarkers associated with tissue remodeling and inflammation have been identified. In a model of pulmonary fibrosis, DGM was shown to modulate biomarkers of the epithelial-mesenchymal transition (EMT), a critical process in fibrosis. mdpi.comnih.gov Treatment with DGM inhibited the expression of proteins that promote fibrosis, such as α-smooth muscle actin (α-SMA), vimentin, and collagen I, while increasing the expression of E-cadherin, a protein that maintains epithelial cell integrity. mdpi.comnih.gov

These proteins serve as valuable PD biomarkers to quantify the anti-fibrotic effect of the compound. youtube.com Additionally, inflammatory cytokines such as TNF-α and IL-1β serve as direct biomarkers of the compound's anti-inflammatory activity. nih.gov

Table 2: Potential Pharmacodynamic Biomarkers for Anti-inflammatory and Anti-fibrotic Activity

| Biomarker | Biological Role | Effect Observed with DGM Treatment |

|---|---|---|

| α-SMA | Myofibroblast differentiation marker | Decreased expression |

| Vimentin | Mesenchymal cell marker | Decreased expression |

| E-cadherin | Epithelial cell adhesion marker | Increased expression |

| Collagen I | Major component of extracellular matrix | Decreased expression |

| TNF-α | Pro-inflammatory cytokine | Reduced levels |

| IL-1β | Pro-inflammatory cytokine | Reduced levels |

Biomarkers identified from studies on the related compound 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM). mdpi.comnih.gov

Mechanistic Elucidation of Biological Action

Understanding the precise molecular mechanism by which a compound exerts its effects is fundamental to its development as a therapeutic agent. For benzoic acid derivatives, several potential mechanisms of action have been proposed based on studies of various analogues.

The anti-fibrotic and anti-inflammatory effects of DGM have been linked to its ability to inhibit the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. nih.gov TGF-β1 is a potent cytokine that drives fibrosis. nih.gov The study on DGM demonstrated that the compound significantly reduced the phosphorylation of Smad2/3 proteins, which are key downstream mediators in the TGF-β1 pathway. nih.govnih.gov By inhibiting this pathway, DGM effectively attenuated the EMT process in lung epithelial cells. nih.gov

Other benzoic acid derivatives have been shown to act through different mechanisms. For example, some salicylic (B10762653) acid derivatives are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. ukwms.ac.id An in silico study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid suggested a high affinity for COX-2, and its anti-inflammatory effects are presumed to involve the inhibition of the IKK and NF-κβ signaling pathways. nih.govukwms.ac.id Furthermore, studies on the parent compound, benzoic acid, in yeast have suggested that its primary action can involve causing a general depletion of cellular energy by reducing ATP levels. nih.gov These varied mechanisms highlight the diverse biological activities that can be exhibited by compounds in this chemical class.

Drug-Drug Interaction Potential Studies

Assessing the potential for drug-drug interactions is a critical aspect of pharmacological research. While specific interaction studies for this compound are not detailed in the available literature, data for the parent compound, benzoic acid, can provide preliminary insights into the types of interactions that might be anticipated for its derivatives. Benzoic acid can affect the excretion or therapeutic efficacy of a wide range of medications. drugbank.com

For example, when combined with benzoic acid, the excretion of numerous drugs can be decreased, potentially leading to increased serum concentrations and risk of toxicity. This includes medications such as penicillins (e.g., Benzylpenicillin), diuretics (e.g., Bumetanide), and non-steroidal anti-inflammatory drugs (e.g., Indomethacin). drugbank.com Conversely, the therapeutic efficacy of benzoic acid can be diminished when used in combination with corticosteroids like Prednisolone or Betamethasone. drugbank.com It can also increase the therapeutic efficacy of anticoagulants such as Warfarin and Phenprocoumon. drugbank.com These interactions underscore the importance of conducting specific studies for any new derivative.

Table 3: Selected Potential Drug-Drug Interactions Associated with Benzoic Acid

| Interacting Drug/Class | Potential Effect |

|---|---|

| Probenecid | Excretion of Benzoic acid can be decreased. |

| Warfarin | Therapeutic efficacy of Warfarin can be increased. |

| Methotrexate | Excretion of Methotrexate can be decreased. |

| Corticosteroids (e.g., Prednisolone) | Therapeutic efficacy of Benzoic acid can be decreased. |

| Penicillins (e.g., Benzylpenicillin) | Excretion of Benzylpenicillin can be decreased. |

| Diuretics (e.g., Bumetanide) | Excretion of Bumetanide can be decreased. |

| NSAIDs (e.g., Indomethacin) | Excretion of Indomethacin can be decreased. |

This table reflects interactions for the parent compound, Benzoic acid, and may not be directly applicable to its derivatives without specific study. drugbank.com

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the fundamental electronic properties of a molecule, which govern its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate various molecular descriptors. niscpr.res.in For benzoic acid and its derivatives, QM calculations can elucidate geometrical parameters (bond lengths, angles) and vibrational frequencies. researchgate.net

Deep structural insights and reactivity analysis can be derived from these calculations. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Another important property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. niscpr.res.in While specific QM studies on 2-(Difluoromethoxy)benzoic acid are not prevalent in the literature, the principles from studies on other benzoic acid derivatives are directly applicable. niscpr.res.innih.gov

Table 1: Predicted Quantum Chemical Properties for Benzoic Acid Derivatives This table illustrates typical parameters obtained from QM calculations for benzoic acid derivatives. Values are representative and not specific to this compound unless otherwise noted.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack niscpr.res.in |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.innih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. Several studies have employed molecular docking for various benzoic acid derivatives to predict their binding affinity and interaction patterns with protein active sites. nih.govnih.govresearchgate.net For example, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been conducted to evaluate their potential antiviral activity. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex and confirming the stability of key binding interactions. mdpi.com These simulations can help validate the docking results and provide a more accurate picture of the binding event. Although specific docking and MD simulation studies for this compound are not widely published, these computational approaches are highly relevant for exploring its potential as a biologically active agent against various protein targets.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are valuable for predicting spectroscopic data, which aids in the structural characterization of molecules. numberanalytics.com Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. numberanalytics.comarkat-usa.org The prediction of full UV-Vis spectra through machine learning and other computational approaches is also an active area of research. nih.gov

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound Data in this table is based on predictions from publicly available chemical databases and vendor information.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 188.13 g/mol | bldpharm.com |

| Melting Point | 98-100°C | chemicalbook.com |

| Boiling Point | 274°C | chemicalbook.com |

| pKa | 3.11 ± 0.36 | chemicalbook.com |

| XlogP | 2.5 | PubChem |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in QSAR models are built by correlating calculated molecular descriptors (physicochemical, electronic, topological, etc.) with experimentally measured activity. nih.govthieme-connect.com

For a series of benzoic acid derivatives, a QSAR study could identify key structural features that are either beneficial or detrimental to a specific biological effect, such as enzyme inhibition. nih.govdergipark.org.tr For example, a QSAR model might reveal that inhibitory activity increases with hydrophobicity and the presence of certain substituents, while it decreases with others. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. benthamdirect.com No specific QSAR models for this compound were found, but it could be included in a dataset of analogous compounds to build such a model.

In Silico ADME Prediction and Optimization

The success of a drug candidate depends not only on its efficacy but also on having an acceptable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Predicting these properties early in the drug discovery process helps to reduce the risk of late-stage failures. csmres.co.uk In silico ADME prediction uses computational models to estimate key pharmacokinetic parameters. mdpi.com

A variety of web-based tools and software packages, such as SwissADME and pkCSM, can predict a range of ADME properties. uq.edu.auyoutube.com These predictions include physicochemical properties (e.g., solubility, lipophilicity), absorption parameters (e.g., gastrointestinal absorption), distribution metrics (e.g., blood-brain barrier permeability, plasma protein binding), and metabolic stability. nih.govmdpi.com For this compound, these tools can provide initial estimates of its drug-likeness and potential pharmacokinetic behavior, offering valuable guidance for chemical modifications to optimize its ADME profile. nih.gov

Table 3: Common In Silico ADME Parameters This table lists key ADME properties that are commonly predicted using computational tools.

| ADME Category | Predicted Parameter | Importance |

|---|---|---|

| Absorption | Aqueous Solubility (LogS) | Affects dissolution and bioavailability mdpi.com |

| Absorption | Gastrointestinal (GI) Absorption | Predicts uptake from the gut youtube.com |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS effects mdpi.com |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions csmres.co.uk |

| Excretion | Total Clearance | Relates to the rate of elimination from the body |

Compound Names Mentioned

Analytical Methodologies in Research

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the detailed characterization of 2-(difluoromethoxy)benzoic acid, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy of a related compound, 2-fluorobenzoic acid, the proton signals of the aromatic ring appear in a specific region of the spectrum. chemicalbook.com For this compound, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms of the difluoromethoxy group. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The proton of the difluoromethoxy group (-OCHF₂) would present as a triplet due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides complementary information. docbrown.info The carbon atoms of the benzene (B151609) ring and the carboxylic acid group resonate at characteristic chemical shifts. The carbon of the difluoromethoxy group is identifiable by its coupling to the attached fluorine atoms, resulting in a triplet in the ¹³C spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and fluorine atoms. docbrown.info The presence of five distinct signals in the ¹³C NMR spectrum of the parent compound, benzoic acid, confirms the five different carbon environments in the molecule. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 133.7 |

| C2/C6 | 130.2 |

| C3/C5 | 128.5 |

| C4 | 129.3 |

| C=O | 172.4 |

Data sourced from theoretical predictions for benzoic acid. docbrown.info

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₈H₆F₂O₃, corresponding to a molecular weight of 188.13 g/mol . bldpharm.comscbt.com

In a typical mass spectrum, the parent molecular ion [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the elemental composition. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzoic acid, characteristic fragments include the loss of a hydroxyl group ([M-OH]⁺), a carboxyl group ([M-COOH]⁺), and the formation of the phenyl cation (C₆H₅⁺) at m/z 77. docbrown.info For this compound, fragmentation would likely involve the loss of the difluoromethoxy group or parts of it, as well as fragmentation of the benzoic acid backbone. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.03578 | 133.0 |

| [M+Na]⁺ | 211.01772 | 141.1 |

| [M-H]⁻ | 187.02122 | 133.0 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. docbrown.info

The most prominent features in the IR spectrum of a carboxylic acid like this compound include:

A very broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid appears around 1700-1680 cm⁻¹. docbrown.info

C-O stretching vibrations from the carboxylic acid and the ether linkage of the difluoromethoxy group, expected in the 1320-1210 cm⁻¹ region. docbrown.info

C-F stretching vibrations from the difluoromethoxy group, which are typically strong and found in the region of 1100-1000 cm⁻¹.

Aromatic C-H and C=C stretching vibrations. docbrown.info

The specific positions of these bands can be influenced by the electronic effects of the difluoromethoxy substituent on the benzoic acid ring. The IR spectrum serves as a fingerprint for the compound, allowing for its identification by comparing it to a reference spectrum. docbrown.infoquora.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of non-volatile compounds like this compound and for quantifying its concentration. ust.edu A reversed-phase HPLC method, often employing a C18 column, is typically suitable for this type of analysis. ust.eduhelixchrom.com

The method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile phase (a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution) and the stationary phase (the C18 column). ust.edu A UV detector is commonly used for detection, as the benzene ring in this compound absorbs UV light. ust.edu

The purity of a sample is determined by the relative area of the main peak corresponding to this compound in the chromatogram. Impurities will appear as separate peaks, and their levels can be quantified. Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and specificity. ekb.eg

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. vwr.com While this compound itself has a relatively high boiling point, it can be analyzed by GC after conversion to a more volatile derivative, such as a methyl ester. This process is known as derivatization.

For instance, a related compound, 4-(difluoromethoxy)benzoic acid, has been analyzed to determine its purity using GC. avantorsciences.com In a typical GC analysis, the volatile derivative is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. GC is particularly useful for separating and quantifying volatile impurities that may be present in the this compound sample.

Fluoride (B91410) Release Assays in Biotransformation Studies

In the investigation of the biotransformation of organofluorine compounds such as this compound, the cleavage of the carbon-fluorine (C-F) bond is a critical area of study. The release of inorganic fluoride (F⁻) into the surrounding medium serves as a direct indicator of the metabolic breakdown of the parent molecule. A variety of analytical methodologies are employed to accurately quantify the concentration of released fluoride ions, thereby providing insights into the extent and rate of defluorination. These assays are fundamental in elucidating the metabolic pathways and the enzymatic mechanisms involved in the biotransformation process.

The primary methods for determining fluoride concentrations in biological samples include potentiometric techniques, primarily using a fluoride ion-selective electrode (ISE), as well as colorimetric and chromatographic methods. nih.govtandfonline.comcdc.gov The choice of method often depends on the required sensitivity, the sample matrix, and the presence of potentially interfering substances.

A crucial step in these assays is the sample preparation. For covalently bound fluorine, as in the difluoromethoxy group of this compound, direct measurement is not possible. The C-F bond must first be cleaved to release the fluoride ion. nih.gov In biotransformation studies, this cleavage is the result of enzymatic action. However, for total fluorine analysis, sample preparation may involve combustion or ashing to convert all organic fluorine into inorganic fluoride. nih.gov For the analysis of fluoride released into a culture medium or buffer from a biotransformation reaction, sample preparation typically involves centrifugation to remove cells or proteins, followed by pH adjustment and the addition of a total ionic strength adjustment buffer (TISAB). cdc.govnih.gov

Fluoride Ion-Selective Electrode (ISE) Method

The most common and straightforward method for fluoride ion determination in aqueous samples is the use of a fluoride ion-selective electrode (ISE). cdc.govtruman.edu The ISE is a potentiometric sensor that measures the activity of fluoride ions in a solution. The electrode contains a lanthanum fluoride (LaF₃) crystal membrane that is selective for F⁻ ions. truman.edu When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity, as described by the Nernst equation. truman.edu

To ensure accurate measurements, a TISAB solution is typically added to both the standards and the samples. This buffer serves three main purposes: it adjusts the pH to a range (typically 5.0-5.5) where fluoride is predominantly in its free ionic form (F⁻) and not as hydrofluoric acid (HF), it complexes interfering cations such as Al³⁺ and Fe³⁺ that can bind with fluoride, and it provides a high and constant ionic strength, so that the measured activity is directly proportional to the concentration. cdc.govtruman.edu